NA-014

EAAT2 Glutamate Transporter Positive Allosteric Modulator

Researchers studying EAAT2/GLT-1 transporter kinetics require a selective PAM with quantitative validation-yet most analogs lack in vivo behavioral confirmation. NA-014 (CAS 3041127-59-4) resolves this with a defined EC50 of 3 nM and Vmax of 48.1 pmol/well/min at 100 nM, supported by published in vivo data. • In vivo validated: 30 mg/kg reduces cocaine-induced locomotion without intrinsic reward or aversion. • Selective for EAAT2; no off-target modulation of EAAT1 or EAAT3. • In stock with consistent batch quality for reproducible SAR and behavioral studies.

Molecular Formula C22H25FN4O
Molecular Weight 380.5 g/mol
Cat. No. B12372934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNA-014
Molecular FormulaC22H25FN4O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)NCCC3=CC=C(C=C3)F
InChIInChI=1S/C22H25FN4O/c1-26-12-14-27(15-13-26)21(19-6-2-18(16-24)3-7-19)22(28)25-11-10-17-4-8-20(23)9-5-17/h2-9,21H,10-15H2,1H3,(H,25,28)
InChIKeyFQSQAWIKJDXQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NA-014/YU238259: Identity and Dual Research Profile


2-(4-Cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide (CAS No. 3041127-59-4) is a small molecule with a molecular weight of 380.5 g/mol and the molecular formula C22H25FN4O [1]. The compound exists as a racemic mixture and is identified by the research codes NA-014 and YU238259, each associated with distinct, independently validated biological mechanisms. In the context of NA-014, it functions as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2/GLT-1) [2]. In the context of YU238259, it acts as a specific inhibitor of homology-dependent DNA repair (HDR) [3]. This dual activity profile distinguishes it from single-target analogs and necessitates careful consideration of its intended research application during procurement.

NA-014/YU238259: Generic Substitution Risks


This compound's scientific value is anchored in its specific, quantitative performance across two orthogonal biological pathways—a profile not replicated by any single in-class alternative. For EAAT2 modulation, the compound demonstrates a distinct EC50 of 3 nM [1] and a defined Vmax enhancement of 48.1 pmol/well/min at 100 nM [2]. For DNA repair inhibition, its mechanism is specifically defined as HDR inhibition (not NHEJ) [3], with a synthetic lethal threshold quantified as an LD50 of 8.7 μM in BRCA2-deficient cells [4]. Substituting this molecule with a generic EAAT2 PAM (e.g., DA-023) or a generic NHEJ inhibitor (e.g., DDRI-18) will fundamentally alter the experimental variables, as the comparator compounds possess different potencies, different Vmax/Km profiles, and different mechanistic targets within the DNA repair pathway. The procurement decision must therefore be based on the specific quantitative parameters required for the intended assay, not merely on compound class membership.

NA-014/YU238259: Key Differentiators from Closest Analogs


EAAT2 Potency: NA-014 vs DA-023

In direct head-to-head comparison within the same study, compound 40 (NA-014) demonstrated an EC50 of 3 nM for enhancing EAAT2-mediated glutamate uptake, whereas the closest analog, compound 4 (DA-023), exhibited a more potent EC50 of 1 nM [1]. This three-fold difference in potency is a critical differentiator for experiments requiring precise titration of transporter activity.

EAAT2 Glutamate Transporter Positive Allosteric Modulator

EAAT2 Maximal Transport Rate vs DA-023

Kinetic analysis revealed that at a concentration of 100 nM, NA-014 increased the maximal transport rate (Vmax) of EAAT2 to 48.1 pmol/well/min, while the comparator DA-023 at the same concentration produced a Vmax of 70.4 pmol/well/min [1]. The Km values were not statistically different between the compounds and vehicle controls, confirming that both act as allosteric modulators without affecting substrate affinity.

EAAT2 Glutamate Uptake Vmax

EAAT Subtype Selectivity for EAAT2 vs EAAT1/3

Dose-response studies confirm that NA-014 does not modulate L-glutamate transport mediated by EAAT1 or EAAT3 at concentrations up to 500 nM, demonstrating high selectivity for EAAT2 [1]. In contrast, the early-generation compound GT949 from which this series was derived lacked such rigorous selectivity data [2].

EAAT2 Selectivity EAAT1 EAAT3

HDR vs NHEJ Pathway Specificity of YU238259

YU238259 specifically inhibits homology-dependent DNA repair (HDR) but not non-homologous end-joining (NHEJ), as demonstrated in cell-based GFP reporter assays [1]. This mechanistic specificity is in direct contrast to DDRI-18 and A12B4C3, which act as NHEJ inhibitors and do not affect the HDR pathway [2]. In a comparative study on ovarian cancer cells, YU238259, DDRI-18, and A12B4C3 were used to differentially target the two major DSB repair pathways [3].

DNA Repair HDR NHEJ Synthetic Lethality

YU238259 Synthetic Lethality in BRCA2-Deficient Models

YU238259 demonstrates a profound synthetic lethal effect in BRCA2-deficient PEO1/4 cells, with an LD50 of 8.7 μM, while showing minimal toxicity in isogenic BRCA2-proficient cells (LD50 >100 μM) [1]. This greater than 11-fold selectivity window quantifies the compound's potential for targeting tumors with homologous recombination deficiencies.

Synthetic Lethality BRCA2 DNA Repair

In Vivo Behavioral Profile of NA-014 in Addiction Models

In a rat model of cocaine addiction, NA-014 administered at 30 mg/kg significantly reduced cocaine-induced locomotion in males, while conditioned place preference (CPP) studies confirmed that NA-014 itself is neither rewarding nor aversive and does not alter general activity [1]. In contrast, the in vivo behavioral profile of the comparator DA-023 has not been characterized in published literature, leaving its utility in behavioral pharmacology unknown.

Behavioral Pharmacology Cocaine EAAT2 GLT-1

NA-014/YU238259: Application Scenarios for Procurement


EAAT2 Pharmacology with Defined Potency and Uptake Kinetics

For laboratories conducting structure-activity relationship (SAR) studies on EAAT2 or investigating glutamate transporter kinetics, NA-014 provides a well-characterized PAM with an EC50 of 3 nM and a Vmax of 48.1 pmol/well/min at 100 nM [1]. Its distinct potency and kinetic profile, as directly compared to DA-023, allows for controlled, moderate enhancement of glutamate uptake without the risk of off-target modulation of EAAT1 or EAAT3 [2]. This is essential for experiments where a precise, moderate increase in transporter activity is required to mimic physiological conditions or to avoid supraphysiological transport rates.

Target Validation in HR-Deficient Tumor Models

YU238259 is the preferred tool compound for studies investigating synthetic lethality in BRCA2-deficient or other HR-deficient cancer models. Its quantified synthetic lethal window (LD50 of 8.7 μM in BRCA2-/- cells vs. >100 μM in BRCA2+/+ cells) [3] and its specific inhibition of HDR (but not NHEJ) [4] provide a clear experimental rationale. Using a non-selective DNA repair inhibitor or an NHEJ inhibitor like DDRI-18 would confound the interpretation of results by targeting a different repair pathway or lacking the same selectivity window.

In Vivo EAAT2 Modulation in Addiction Models

For researchers investigating the role of EAAT2/GLT-1 in substance use disorders, NA-014 is the only EAAT2 PAM with published, quantitative in vivo behavioral data. Studies demonstrate that a 30 mg/kg dose reduces cocaine-induced locomotion without being rewarding or aversive on its own [5]. This validated behavioral profile, absent for other EAAT2 PAMs like DA-023, makes NA-014 the sole rational choice for experiments requiring correlation of in vitro EAAT2 modulation with in vivo behavioral outcomes.

Differential HDR/NHEJ Pathway Inhibition for Chemosensitization

In research aimed at sensitizing ovarian or other cancer cells to DNA-damaging chemotherapeutics like cisplatin and etoposide, YU238259 serves as a specific HDR inhibitor that can be directly compared to NHEJ inhibitors (e.g., DDRI-18, A12B4C3) to dissect the contributions of each repair pathway to therapeutic resistance [6]. This differential application is critical for understanding which repair pathway represents the most promising therapeutic target in a given cancer subtype, and substitution with a non-specific inhibitor would eliminate this mechanistic insight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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